DIFLUOROSULFOACETIC ACID DIMETHYL ESTER
CAS No.: 1869-42-7
Cat. No.: VC0183252
Molecular Formula: C4H6F2O5S
Molecular Weight: 204.144
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1869-42-7 |
---|---|
Molecular Formula | C4H6F2O5S |
Molecular Weight | 204.144 |
IUPAC Name | methyl 2,2-difluoro-2-methoxysulfonylacetate |
Standard InChI | InChI=1S/C4H6F2O5S/c1-10-3(7)4(5,6)12(8,9)11-2/h1-2H3 |
Standard InChI Key | ZFZTWZDWDNGIMP-UHFFFAOYSA-N |
SMILES | COC(=O)C(F)(F)S(=O)(=O)OC |
Introduction
Chemical Identification and Nomenclature
Primary Identification
Difluorosulfoacetic acid dimethyl ester is identified by several key parameters that allow for its unambiguous recognition in chemical databases and literature.
Parameter | Value |
---|---|
CAS Registry Number | 1869-42-7 |
Molecular Formula | C₄H₆F₂O₅S |
Molecular Weight | 204.15 g/mol |
Density | 1.496 g/cm³ |
The compound is classified as an organofluorine substance containing both sulfur and fluorine atoms in its structure . Its unique CAS number (1869-42-7) serves as a distinct identifier in chemical databases worldwide, allowing researchers to access information specific to this compound .
Synonyms and Alternative Names
The compound is known by several names in scientific literature and commercial catalogs:
Alternative Name |
---|
Difluoro methoxysulfonyl acetic acid methyl ester |
Methyl 2,2-difluoro-2-methoxysulfonylacetate |
Methyl 2,2-difluoro-2-(methoxysulfonyl)acetate |
SCHEMBL15800908 (database identifier) |
DB-029668 (database identifier) |
FT-0733281 (database identifier) |
These alternative names reflect different naming conventions and sometimes highlight specific structural aspects of the molecule . The variety of names underscores the compound's recognition across different chemical disciplines and applications.
Related Compounds and Chemical Family
Structural Relatives
Difluorosulfoacetic acid dimethyl ester belongs to a broader family of fluorinated organic compounds. Several structurally related compounds provide context for understanding its properties and reactivity:
Related Compound | CAS Number | Relationship to Difluorosulfoacetic Acid Dimethyl Ester |
---|---|---|
Difluoroacetic acid | 381-73-7 | Contains the difluoroacetic acid moiety without the methoxysulfonyl group |
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | 680-15-9 | Contains a fluorosulfonyl group instead of methoxysulfonyl |
2,2-Difluorosuccinic acid | 665-31-6 | Contains a similar difluorinated carbon but with different functional groups |
Difluoroacetic acid methyl ester | 433-53-4 | Simpler analog without the sulfonate group |
These structural relatives share certain chemical features with difluorosulfoacetic acid dimethyl ester, particularly the presence of difluorinated carbon atoms and ester functionalities . The differences in substitution patterns affect their respective reactivities and applications.
Comparison with Related Compounds
Comparing difluorosulfoacetic acid dimethyl ester with its structural relatives reveals important differences in properties and potential applications:
Compound | Molecular Weight | Key Structural Features | Potential Applications |
---|---|---|---|
Difluorosulfoacetic acid dimethyl ester | 204.15 | Difluorinated carbon with methoxysulfonyl and methyl ester groups | Synthetic building block, potentially in fluorination reactions |
Difluoroacetic acid | 96.03 | Difluorinated acetic acid without ester or sulfonyl groups | Preparation of difluoromethylated heterocycles |
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | 192.11 | Contains fluorosulfonyl group instead of methoxysulfonyl | Trifluoromethylation of aryls, difluorocyclopropanation of alkenes |
The methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is particularly notable as it serves as an efficient reagent for trifluoromethylation and difluorocyclopropanation reactions, suggesting that difluorosulfoacetic acid dimethyl ester might have similar synthetic utilities .
Applications and Research Significance
Synthetic Chemistry Applications
Difluorosulfoacetic acid dimethyl ester likely serves as a valuable building block in organic synthesis due to its unique combination of functional groups:
-
Building Block in Fluorine Chemistry: The difluorinated carbon provides a source of fluorine for incorporation into more complex molecules.
-
Reagent for Sulfonylation Reactions: The methoxysulfonyl group could potentially serve as a sulfonyl transfer agent in certain reactions.
-
Precursor to Other Fluorinated Compounds: The ester groups can undergo various transformations to yield derivative compounds.
Similar to related compounds like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, which is used for trifluoromethylation of aryls and difluorocyclopropanation of alkenes, difluorosulfoacetic acid dimethyl ester may have applications in introducing fluorinated groups into organic molecules .
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